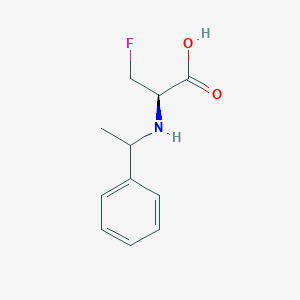
Chromium(3+) rubidium fluoride (1/1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(3+) rubidium fluoride (1/1/4) is an inorganic compound composed of chromium in the +3 oxidation state, rubidium, and fluoride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(3+) rubidium fluoride can be synthesized through the reaction of chromium(III) oxide with hydrofluoric acid in the presence of rubidium fluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of chromium(3+) rubidium fluoride involves the use of high-purity raw materials and precise control of reaction parameters. The process may include steps such as purification of chromium(III) oxide, preparation of hydrofluoric acid, and controlled addition of rubidium fluoride to achieve the desired stoichiometry .
Análisis De Reacciones Químicas
Types of Reactions
Chromium(3+) rubidium fluoride undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be further oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium using suitable reducing agents.
Substitution: Fluoride ions in the compound can be substituted with other halide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halide exchange reactions can be facilitated using halide salts in aqueous or non-aqueous solvents.
Major Products Formed
Oxidation: Higher oxidation states of chromium compounds.
Reduction: Lower oxidation states of chromium compounds.
Substitution: Formation of new halide compounds with different halide ions.
Aplicaciones Científicas De Investigación
Chromium(3+) rubidium fluoride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of chromium(3+) rubidium fluoride involves its interaction with molecular targets such as enzymes and proteins. Chromium(3+) ions can influence enzyme activity by binding to specific sites, altering their conformation and function. This interaction can affect various metabolic pathways, including glucose metabolism and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) fluoride: Similar in composition but lacks rubidium ions.
Rubidium fluoride: Contains rubidium and fluoride ions but lacks chromium.
Chromium(III) chloride: Contains chromium in the +3 oxidation state but with chloride ions instead of fluoride.
Propiedades
Número CAS |
37196-54-6 |
|---|---|
Fórmula molecular |
CrF4Rb |
Peso molecular |
213.458 g/mol |
Nombre IUPAC |
chromium(3+);rubidium(1+);tetrafluoride |
InChI |
InChI=1S/Cr.4FH.Rb/h;4*1H;/q+3;;;;;+1/p-4 |
Clave InChI |
KROWFXAVHUTGGN-UHFFFAOYSA-J |
SMILES canónico |
[F-].[F-].[F-].[F-].[Cr+3].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



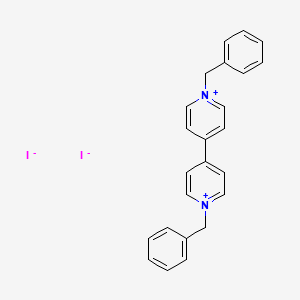
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
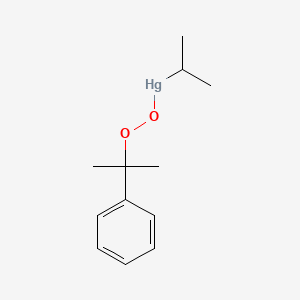
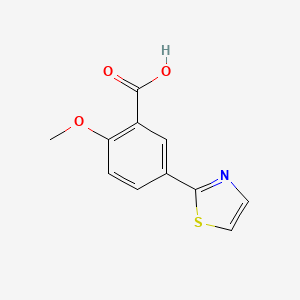
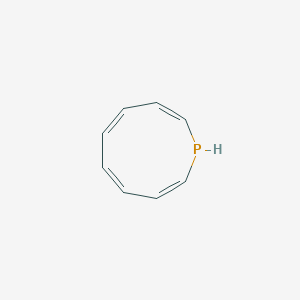


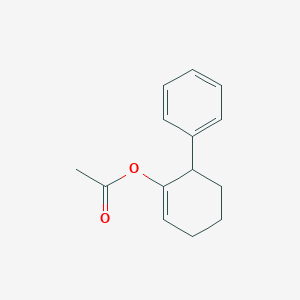
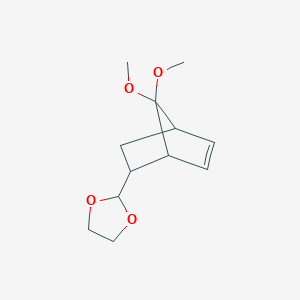
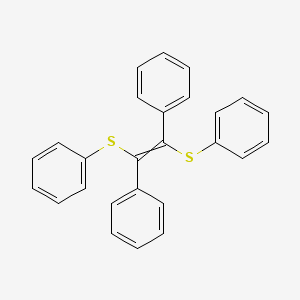
![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
